N-Methyl-3,4-dimethylbenzylamine
CAS No.: 165741-71-9
Cat. No.: VC21247882
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 165741-71-9 |
---|---|
Molecular Formula | C10H15N |
Molecular Weight | 149.23 g/mol |
IUPAC Name | 1-(3,4-dimethylphenyl)-N-methylmethanamine |
Standard InChI | InChI=1S/C10H15N/c1-8-4-5-10(7-11-3)6-9(8)2/h4-6,11H,7H2,1-3H3 |
Standard InChI Key | XWOIGIUHCAXXDJ-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)CNC)C |
Canonical SMILES | CC1=C(C=C(C=C1)CNC)C |
Introduction
Chemical Identity and Structure
N-Methyl-3,4-dimethylbenzylamine is a chemical compound classified as a benzylamine, bearing the CAS registry number 165741-71-9. It has a molecular formula of C10H15N and a molecular weight of 149.23 g/mol. The IUPAC name for this compound is 1-(3,4-dimethylphenyl)-N-methylmethanamine, identifying it as a methylated derivative of benzylamine with additional methyl substituents at the 3 and 4 positions of the benzene ring.
The compound consists of a benzene ring with methyl groups at positions 3 and 4, a methylene bridge connecting to a nitrogen atom which is further substituted with a methyl group. This structural arrangement contributes to its chemical behavior and reactivity profile. Like other benzylamines, it contains a reactive amino group that serves as a functional center for various chemical transformations.
Structural Characteristics
The structural features of N-Methyl-3,4-dimethylbenzylamine include:
-
A benzene ring core structure
-
Two methyl substituents at positions 3 and 4 of the aromatic ring
-
A methylene (CH2) bridge connecting the aromatic ring to the nitrogen atom
-
A secondary amine function with a methyl substituent
Physical and Chemical Properties
Understanding the physical and chemical properties of N-Methyl-3,4-dimethylbenzylamine is essential for its proper handling and application in research settings. Based on available data, this compound exists as a powder at room temperature and standard pressure .
Physical Properties
The physical characteristics of N-Methyl-3,4-dimethylbenzylamine are summarized in the following table:
Property | Value | Source |
---|---|---|
Physical State | Powder | |
Molecular Weight | 149.23 g/mol | |
CAS Number | 165741-71-9 | |
IUPAC Name | 1-(3,4-dimethylphenyl)-N-methylmethanamine | |
Solubility | Not extensively documented | - |
Appearance | Powder |
Chemical Properties
As a benzylamine derivative, N-Methyl-3,4-dimethylbenzylamine shares chemical characteristics with other compounds in this class. Benzylamines generally exhibit:
-
Basicity due to the presence of the amino group
-
Nucleophilic properties at the nitrogen center
-
Potential for oxidation reactions
-
Ability to form salts with acids
-
Capacity to undergo N-alkylation and N-acylation reactions
Current Research Directions
Research involving benzylamines, including potentially N-Methyl-3,4-dimethylbenzylamine, has focused on several promising areas.
Selective Demethylation Research
Recent research has investigated selective demethylation reactions of benzylamines, which could be applicable to N-Methyl-3,4-dimethylbenzylamine. Specifically, photoinduced nickel-catalyzed reactions have shown potential for achieving selective N-demethylation of benzylamines. This research direction could open new synthetic pathways for the modification of N-Methyl-3,4-dimethylbenzylamine and related compounds.
Conformational Studies
Comparative Analysis
Understanding N-Methyl-3,4-dimethylbenzylamine in context requires comparison with related compounds.
Comparison with Related Benzylamines
The following table compares N-Methyl-3,4-dimethylbenzylamine with the related compound N,N-dimethylbenzylamine:
Property | N-Methyl-3,4-dimethylbenzylamine | N,N-dimethylbenzylamine |
---|---|---|
CAS Number | 165741-71-9 | 103-83-3 |
Molecular Formula | C10H15N | C9H13N |
Molecular Weight | 149.23 g/mol | 135.21 g/mol |
Structure | Secondary amine with dimethyl-substituted benzene | Tertiary amine with unsubstituted benzene |
Physical State | Powder | Colorless to light yellow liquid |
Boiling Point | Not documented | 183-184°C (765 mm Hg) |
Water Solubility | Not documented | 8 g/L (20°C) |
Key Uses | Research applications | Adhesives, catalyst, corrosion inhibitor |
This comparison highlights the structural differences and their impact on physical properties and applications. The additional methyl groups on the benzene ring and the different substitution pattern on the nitrogen atom contribute to distinct chemical characteristics between these related compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume